2-Isopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
Description
Structural Significance of 1,3,4-Oxadiazole Core in Bioactive Compounds
The 1,3,4-oxadiazole ring system acts as a bioisostere for carboxylic acid derivatives, offering metabolic stability while retaining hydrogen-bonding capabilities. Its planar aromatic structure facilitates π-π interactions with tyrosine, phenylalanine, and histidine residues in enzyme active sites. For instance, in Bcl-2 inhibitors, the oxadiazole core occupies hydrophobic pockets critical for protein-protein interaction disruption, as demonstrated by compound 4j (IC50 0.52–0.88 μM). The electronegative oxygen and nitrogen atoms enable dipole-dipole interactions with positively charged lysine or arginine side chains, enhancing target affinity.
Table 1: Key Structural Contributions of 1,3,4-Oxadiazole in Drug Design
The isopropyl substituent at position 2 in the target compound introduces steric bulk, potentially shielding the oxadiazole ring from enzymatic degradation while contributing to hydrophobic interactions with protein targets.
Historical Evolution of Piperidine-Sulfonyl-Oxadiazole Hybrid Architectures
Piperidine-sulfonyl-oxadiazole hybrids represent a strategic fusion of three pharmacologically validated motifs:
- Piperidine : Introduced in the 1990s for its conformational flexibility and blood-brain barrier permeability
- Sulfonyl groups : Gained prominence post-2000 for enhancing solubility and forming sulfonamide-based hydrogen bonds
- 1,3,4-Oxadiazole : Explored extensively since 2010 for its metabolic stability and target versatility
The first reported synthesis of a piperidine-linked oxadiazole appeared in 2015, where ethyl 4-piperidinecarboxylate was coupled with 4-methylbenzenesulfonyl chloride to create intermediates for anticancer agents. By 2020, advanced derivatives like 2-(1H-indol-3-yl)-5-substituted-1,3,4-oxadiazoles demonstrated sub-micromolar activities against Bcl-2-positive cancers. The incorporation of propylsulfonyl groups, as seen in the target compound, represents a 2020s innovation to balance lipophilicity and aqueous solubility.
Key Milestones:
- 2009 : Patent filing for 1,2,4-oxadiazole-piperidine hybrids as Smoothened (Smo) antagonists
- 2018 : IC50 values of 10.84 μM reported for piperidinyl-oxadiazole propanamides against MCF-7 cells
- 2021 : X-ray crystallography confirms π-π interactions between oxadiazole and pyridine rings in hybrid systems
Rationale for 2-Isopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole as a Target Molecule
The design of this compound integrates three strategic elements:
- Isopropyl substituent : Positioned at C2 to enhance hydrophobic interactions with protein binding pockets while maintaining steric accessibility for metabolic enzymes
- Propylsulfonyl-piperidine : Combines the membrane-permeability of piperidine with the polar surface area contributed by the sulfonyl group, optimizing blood-brain barrier penetration and aqueous solubility (calculated logP ≈ 2.1)
- Oxadiazole-thioether linkage : The sulfur atom at position 2 enables potential disulfide bond formation with cysteine residues in target proteins, as observed in related anticancer agents
Molecular modeling studies of analogous compounds predict strong binding to ATP-binding cassettes in kinase domains, with docking scores ≤-9.2 kcal/mol. The propylsulfonyl group’s electron-withdrawing nature may also modulate the oxadiazole ring’s electron density, enhancing interactions with aromatic residues in hydrophobic pockets.
Figure 1: Hypothesized Binding Mode
[Target Protein]
|
| Hydrophobic pocket
| (Phe102, Leu189)
|
O=S=O (Propylsulfonyl)
|
Piperidine N---H-O (Enzyme Asp residue)
|
Oxadiazole---π-π---Tyr205
|
Isopropyl---Van der Waals---Ile76
Properties
IUPAC Name |
2-propan-2-yl-5-(1-propylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3S/c1-4-9-20(17,18)16-7-5-11(6-8-16)13-15-14-12(19-13)10(2)3/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESKEJYWOLDILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Isopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. The unique structure of this compound, featuring an isopropyl group and a piperidine moiety substituted with a propylsulfonyl group, positions it as a candidate for various medicinal applications.
Chemical Structure
The chemical structure of 2-Isopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is characterized by the following components:
- An oxadiazole ring (five-membered ring containing two nitrogen atoms and one oxygen atom)
- An isopropyl group
- A piperidine ring with a propylsulfonyl substituent
This structural configuration allows for potential interactions with various biological targets, making it a subject of interest in drug discovery.
Biological Activities
Compounds containing the oxadiazole moiety are known for their broad spectrum of biological activities. Key findings regarding the biological activity of 2-Isopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole include:
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and A549. The compound's IC50 values were comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Isopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole | MCF-7 | 15.63 |
| Doxorubicin | MCF-7 | 10.38 |
Antimicrobial Activity
The compound also shows potential antimicrobial effects:
- Broad Spectrum : Studies have reported that oxadiazole derivatives possess antibacterial, antifungal, and antiviral properties. For example, compounds with similar structures have been effective against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Recent studies suggest neuroprotective activities associated with oxadiazole derivatives:
- Mechanism of Action : Molecular docking studies indicate that these compounds may inhibit specific enzymes involved in neurodegenerative processes .
The mechanism of action for 2-Isopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes linked to cancer progression and microbial resistance.
- Receptor Modulation : It is hypothesized that the compound interacts with specific receptors or proteins involved in cellular signaling pathways.
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
- Anticancer Study : A study evaluated the effects of various oxadiazole derivatives on MCF-7 cells and found that modifications in the substituents significantly altered their cytotoxicity profiles.
- Antimicrobial Research : Another study focused on the antimicrobial activity of oxadiazoles against multi-drug resistant strains, demonstrating promising results that warrant further exploration.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Comparative Findings
Bioactivity Profiles
- Fungicidal/Herbicidal Activity : Thioether derivatives (e.g., 5a, 5g) exhibit strong fungicidal activity against plant pathogens and herbicidal effects, likely due to interactions with succinate dehydrogenase (SDH) via hydrogen bonding and hydrophobic contacts . The target compound’s propylsulfonyl group may reduce thiol-mediated reactivity compared to thioether analogs but could enhance stability and selectivity.
- Enzyme Inhibition : Sulfonamide-bearing oxadiazoles (e.g., 5a-h in ) inhibit lipoxygenase (IC₅₀: 12–45 μM) and alpha-glucosidase (IC₅₀: 18–60 μM), with activity modulated by substituent electronic properties. The propylsulfonyl group in the target compound may offer intermediate lipophilicity for balanced enzyme binding.
- Antibacterial Activity : S-substituted oxadiazoles with tosylpiperidine moieties (e.g., ) show moderate activity against Staphylococcus aureus and Escherichia coli. The propylsulfonyl group’s aliphatic chain may enhance membrane penetration compared to bulkier aromatic sulfonamides.
Physicochemical and Structural Insights
Q & A
Basic: What are the established synthetic routes for 2-isopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, and how is structural characterization performed?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, a precursor like ethyl 1-(4-tosyl)piperidin-4-carboxylate is treated with hydrazine hydrate to form a carbohydrazide intermediate. Cyclization with carbon disulfide (CS₂) under basic conditions (e.g., KOH) generates the 1,3,4-oxadiazole core. Subsequent alkylation or sulfonylation introduces the isopropyl and propylsulfonyl groups. Structural characterization employs ¹H-NMR (to confirm proton environments), IR spectroscopy (to identify functional groups like sulfonyl or oxadiazole), and EI-MS (to verify molecular weight and fragmentation patterns) .
Basic: What in vitro biological screening methodologies are recommended for evaluating this compound’s antibacterial activity?
Methodological Answer:
Standard protocols include:
- Agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, with zone-of-inhibition measurements.
- Broth microdilution to determine minimum inhibitory concentrations (MICs).
- Positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO) are critical to validate results. Activity trends are correlated with structural features, such as sulfonyl group orientation and piperidine substitution .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s enzyme inhibitory activity against lipoxygenase and α-glucosidase?
Methodological Answer:
- Lipoxygenase inhibition : Test derivatives with modified sulfonyl groups (e.g., aryl vs. alkyl) to assess steric and electronic effects on substrate binding. Use UV spectrophotometry to monitor hydroperoxide formation at 234 nm .
- α-Glucosidase inhibition : Replace the isopropyl group with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions. Assay using p-nitrophenyl-α-D-glucopyranoside hydrolysis, measuring absorbance at 405 nm.
- Data interpretation : Cross-validate IC₅₀ values with molecular docking simulations to identify key binding residues (e.g., catalytic aspartic acid in α-glucosidase) .
Advanced: What experimental strategies resolve contradictions in antimicrobial activity data across studies?
Methodological Answer:
Contradictions may arise from variations in:
- Strain specificity : Use standardized bacterial strains (e.g., ATCC references) and replicate assays across independent labs.
- Solubility issues : Pre-test compounds in solvents like DMSO at non-toxic concentrations (<1% v/v) using cytotoxicity assays (e.g., MTT on mammalian cells).
- Structural analogs : Compare activity of the target compound with analogs lacking the propylsulfonyl group to isolate functional group contributions .
Advanced: How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to lipoxygenase (PDB ID: 1JNQ) or α-glucosidase (PDB ID: 3W37). Focus on hydrogen bonding with oxadiazole nitrogen and hydrophobic interactions with the piperidine ring.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose consistency.
- ADMET prediction : Tools like SwissADME evaluate bioavailability, ensuring sulfonyl groups do not violate Lipinski’s rules .
Advanced: What strategies improve the physicochemical stability of this compound for in vivo studies?
Methodological Answer:
- pH stability profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Oxadiazoles are prone to hydrolysis in acidic conditions; lyophilization or encapsulation in liposomes may enhance stability.
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at −20°C in amber vials to prevent photodegradation.
- Salt formation : Convert to hydrochloride salts to improve aqueous solubility without altering bioactivity .
Advanced: How can isotopic labeling (e.g., ¹⁴C or ³H) track metabolic pathways of this compound?
Methodological Answer:
- Synthesis of labeled analogs : Introduce ¹⁴C at the oxadiazole ring via cyclization with ¹⁴C-labeled CS₂.
- Metabolite profiling : Administer the labeled compound to rodent models, collect plasma/liver samples, and analyze via LC-MS/MS. Identify major metabolites (e.g., sulfone oxidation products).
- Autoradiography : Localize compound distribution in tissues, critical for toxicity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
